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Compound of Interest

Compound Name: (Isoquinolin-6-yl)methanol

Cat. No.: B068007

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for (Isoquinolin-6-yl)methanol is not readily
available in public scientific databases. The data presented in this guide are predicted values
generated using computational chemistry software and databases. These predictions are
intended to provide a reasonable approximation of the expected spectral characteristics and
should be used for reference purposes. Experimental verification is required for definitive
structural elucidation.

Predicted Spectroscopic Data

The following sections provide the predicted Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for (Isoquinolin-6-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H and 13C NMR data were calculated for a solution in Deuterated Chloroform
(CDCIs).

Table 1: Predicted *H NMR Data for (Isoquinolin-6-yl)methanol in CDCls

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b068007?utm_src=pdf-interest
https://www.benchchem.com/product/b068007?utm_src=pdf-body
https://www.benchchem.com/product/b068007?utm_src=pdf-body
https://www.benchchem.com/product/b068007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~9.25 S 1H H-1

~8.50 d 1H H-3

~8.00 d 1H H-5

~7.85 S 1H H-7

~7.70 d 1H H-4

~7.60 d 1H H-8

~4.90 S 2H -CH2-

~2.00 brs 1H -OH

Table 2: Predicted 3C NMR Data for (Isoquinolin-6-yl)methanol in CDCIs

Chemical Shift (d) ppm

Carbon Assignment

~152.0 C-1
~143.5 C-3
~141.0 C-6
~136.5 C-4a
~130.0 C-8
~128.5 C-5
~127.0 C-8a
~122.0 C-7
~120.0 C-4
~65.0 -CHz-
Infrared (IR) Spectroscopy
© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b068007?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b068007?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The predicted IR absorption bands for (Isoquinolin-6-yl)methanol are summarized below.

Table 3: Predicted IR Absorption Bands for (Isoquinolin-6-yl)methanol

Wavenumber (cm~12)

Intensity

Vibration

~3400-3200 Broad, Medium O-H stretch (alcohol)
~3100-3000 Medium C-H stretch (aromatic)
~2950-2850 Medium C-H stretch (aliphatic)

~1620 Medium C=N stretch (isoquinoline ring)

~1590, 1500, 1450

Medium-Strong

C=C stretch (aromatic ring)

~1250

Strong

C-O stretch (alcohol)

~880-820

Strong

C-H bend (out-of-plane

aromatic)

Mass Spectrometry (MS)

The predicted mass spectral data are based on electron ionization (El).

Table 4: Predicted Mass Spectrometry Data for (Isoquinolin-6-yl)methanol

m/z Relative Intensity Assignment

159 High [M]* (Molecular lon)
158 Medium [M-H]*

140 Medium [M-H20-H]*

130 High [M-CHOJ*

102 Medium [CsHe]*

Experimental Protocols
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The following are general protocols for obtaining spectroscopic data for aromatic alcohols like
(Isoquinolin-6-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of (Isoquinolin-6-yl)methanol would be dissolved in about
0.7 mL of a deuterated solvent (e.g., CDClz or DMSO-de) in a standard 5 mm NMR tube.[1] A
small amount of tetramethylsilane (TMS) is typically added as an internal standard for chemical
shift referencing (6 = 0.00 ppm).[2]

e 1H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum would be
acquired on a 400 or 500 MHz spectrometer.[3] Key parameters would include a spectral
width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of
1-5 seconds.[4]

e 13C NMR Spectroscopy: A proton-decoupled 3C NMR spectrum would be acquired on the
same instrument, typically at a frequency of 100 or 125 MHz.[5] A wider spectral width (e.qg.,
240 ppm) would be used, with a longer relaxation delay (e.g., 2-10 seconds) to ensure
proper quantification of all carbon signals, especially quaternary carbons.[5]

Infrared (IR) Spectroscopy

For a solid sample like (Isoquinolin-6-yl)methanol, an IR spectrum can be obtained using the
KBr pellet method or as a thin solid film.[6]

o KBr Pellet Method: A small amount of the sample (1-2 mg) is finely ground with
approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then
pressed under high pressure in a die to form a transparent pellet, which is placed in the
sample holder of an FT-IR spectrometer.

e Thin Solid Film: A few milligrams of the solid are dissolved in a volatile organic solvent (e.g.,
methylene chloride or acetone).[6] A drop of this solution is placed on a salt plate (e.g., NaCl
or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound on the
plate.[6] The spectrum is then recorded.

» Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm~* with a
resolution of 4 cm~1.[4]
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Mass Spectrometry (MS)

Electron lonization (EI) mass spectrometry is a common technique for the analysis of relatively
small, volatile organic molecules.[7][8]

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.
For direct insertion, a small amount of the solid sample is placed in a capillary tube at the
end of the probe, which is then inserted into the ion source and heated to volatilize the
sample.

« lonization: In the ion source, the gaseous molecules are bombarded with a beam of high-
energy electrons (typically 70 eV), causing ionization and fragmentation.[7][9]

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight
analyzer).[7] The detector records the abundance of each ion, generating the mass

spectrum.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a
synthesized chemical compound.
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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